Ethyl 4-methylpiperazine-2-carboxylate
Overview
Description
Ethyl 4-methylpiperazine-2-carboxylate is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylpiperazine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific reaction conditions, such as temperature, pressure, and solvent, depend on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-methylpiperazine-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of ethyl 4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 4-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Similar in structure but lacks the ethyl carboxylate group.
4-Methylpiperazine: Similar in structure but lacks the ethyl carboxylate group.
Ethyl piperazine-2-carboxylate: Similar in structure but lacks the methyl group.
Properties
IUPAC Name |
ethyl 4-methylpiperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYOQHZQCEQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502506 | |
Record name | Ethyl 4-methylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-60-9 | |
Record name | Ethyl 4-methylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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